2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
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Description
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research involving similar structures has explored the synthesis and antiviral activities of heterocyclic compounds. For instance, compounds synthesized from 3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone showed antiviral properties against HSV1 and HAV-MBB, indicating the potential of related structures in antiviral research (Attaby et al., 2006).
Antipsychotic Agents
Several studies have focused on the synthesis and evaluation of compounds for their potential as antipsychotic agents. Conformationally constrained butyrophenones, incorporating similar structural motifs, have been assessed for their affinities to dopamine and serotonin receptors, highlighting their potential use in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antimicrobial and Antimycobacterial Activity
Compounds with similar structural elements have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies include the development of new pyridine derivatives and fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against various microbial strains, which could lead to the development of new antimicrobial agents (Patel et al., 2011); (Sathe et al., 2011).
Anticancer Activity
Research into the synthesis and biological evaluation of novel compounds, including those containing fluorobenzo[d]isoxazol groups similar to the chemical , has shown potential anticancer activities. These findings suggest a pathway for the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSHNPXFJNPKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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